Welcome to the BenchChem Online Store!
molecular formula C9H16O3 B078010 2-Oxononanoic acid CAS No. 13139-94-1

2-Oxononanoic acid

Cat. No. B078010
M. Wt: 172.22 g/mol
InChI Key: SHDOPXQMNJDYDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08969603B2

Procedure details

As an example, oleic acid can be oxidatively cleaved into nonanal (m.p. −18° C., b.p. 195° C.) and oxononanoic acid (m.p. 70° C., b.p. 181-182° C.) with oxygen, air or hydrogen peroxide. Nonanal can be utilized as is or converted to nonanol (m.p. −7° C., b.p. 215° C.) by catalytic hydrogenation. The nonanal can be distilled off and the high melting oxonanoic acid can be converted to an ester by reaction with bio-derived ethanol to produce ethyl 9-oxononanoate (m.p. 5° C.). The following represents the reaction scheme:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[C:1]([OH:20])(=[O:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8]/[CH:9]=C\CCCCCCCC.[CH:21](=O)[CH2:22]CCCCCCC.[O:31]=C(CCCCCCC)C(O)=O.O=O.OO.C(O)CCCCCCCC>>[O:31]=[CH:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][C:1]([O:20][CH2:21][CH3:22])=[O:19]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCC\C=C/CCCCCCCC)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCC)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C(C(=O)O)CCCCCCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCC)=O
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The nonanal can be distilled off
CUSTOM
Type
CUSTOM
Details
can be converted to an ester by reaction with bio-derived ethanol

Outcomes

Product
Name
Type
product
Smiles
O=CCCCCCCCC(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.